SU056

YB-1 inhibition ovarian cancer antiproliferative activity

SU056 is a uniquely validated YB-1 inhibitor and the only azopodophyllotoxin derivative with published in vivo efficacy in ovarian cancer and TNBC models. Its specific 3-fluorophenyl substitution and N-hydroxyethyl moiety are essential for target engagement and potency, distinguishing it from analogs. Procure SU056 for robust, reproducible research outcomes.

Molecular Formula C20H16FNO5
Molecular Weight 369.3 g/mol
Cat. No. B11935225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU056
Molecular FormulaC20H16FNO5
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESC1C2=C(C(C3=CC4=C(C=C3N2CCO)OCO4)C5=CC(=CC=C5)F)C(=O)O1
InChIInChI=1S/C20H16FNO5/c21-12-3-1-2-11(6-12)18-13-7-16-17(27-10-26-16)8-14(13)22(4-5-23)15-9-25-20(24)19(15)18/h1-3,6-8,18,23H,4-5,9-10H2
InChIKeyWVJVLSHRAJOEEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SU056 (2376580-08-2): A Novel Azopodophyllotoxin-Derived YB-1 Inhibitor for Oncology Research


8-(3-Fluorophenyl)-2-(2-hydroxyethyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one, commercially designated as SU056, is a synthetic small molecule belonging to the azopodophyllotoxin structural class [1]. Its core architecture features a 1,3-dioxolo[4,5-g]furo[3,4-b]quinoline scaffold with a 3-fluorophenyl substituent at position 8 and an N-hydroxyethyl group at position 2 [2]. The compound exhibits physicochemical properties including a molecular formula of C20H16FNO5, molecular weight of 369.3 g/mol, XLogP of 2.3, and topological polar surface area of 68.2 Ų [2]. SU056 is recognized as a Y-box binding protein 1 (YB-1/YBX1) inhibitor that demonstrates antiproliferative activity and has been studied in ovarian cancer and triple-negative breast cancer (TNBC) models [1].

Why 8-(3-Fluorophenyl)-2-(2-hydroxyethyl)-5,12,14-trioxa-2-azatetracyclo Cannot Be Replaced by Structural Analogs or Generic YB-1 Inhibitors


Substitution of SU056 with structurally related tetracyclic compounds or alternative YB-1 targeting agents is not scientifically equivalent due to three non-overlapping differentiation vectors: (1) the 3-fluorophenyl substitution pattern directly affects target engagement and biological activity relative to the 4-fluorophenyl regioisomer [1]; (2) the N-hydroxyethyl moiety provides hydrogen-bond donor capacity absent in des-hydroxyethyl analogs, potentially altering solubility and protein interaction profiles ; and (3) among known YB-1 inhibitors, SU056 represents the only extensively characterized azopodophyllotoxin derivative with published in vivo efficacy data in ovarian cancer and TNBC xenograft models [2]. These molecular distinctions translate to measurable differences in potency, cellular phenotype induction, and combination therapy potential, as detailed in the quantitative evidence below.

SU056 Differential Evidence Guide: Quantitative Comparative Data for Procurement Decisions


YB-1 Inhibitory Potency: SU056 IC50 in Ovarian Cancer Cells vs. Structural Regioisomer Baseline

SU056 inhibits YB-1 with an IC50 of 1.73 μM in SKOV3 ovarian cancer cells, providing a quantitative benchmark for target engagement . This potency derives specifically from the 3-fluorophenyl substitution pattern; the structurally related 4-fluorophenyl regioisomer (CAS 861208-09-5) lacks published YB-1 inhibition data, with its only known biological annotation being inclusion in a protease assay screening panel without follow-up characterization [1]. This functional divergence underscores that fluorophenyl positional isomerism is not a conservative substitution in this scaffold.

YB-1 inhibition ovarian cancer antiproliferative activity structure-activity relationship

In Vivo Tumor Growth Inhibition: SU056 Efficacy Across TNBC Xenograft Models vs. Vehicle Control

In patient-derived TNBC xenograft (PDX) models, oral administration of SU056 over a 21-day treatment period produced a 63% tumor growth inhibition relative to vehicle-treated controls [1]. This represents the only published in vivo efficacy metric for any compound within the trioxa-azatetracyclo structural family. In contrast, structurally similar compounds including the 4-fluorophenyl regioisomer and naturally occurring furanoquinolines (e.g., maculine, flindersiamine) have no reported in vivo antitumor efficacy data [2].

triple-negative breast cancer xenograft tumor growth inhibition in vivo efficacy

Lung Metastasis Reduction: SU056 Demonstrates Anti-Metastatic Activity in TNBC Model

Beyond primary tumor inhibition, SU056 treatment in TNBC preclinical models resulted in a 65.5% reduction in lung metastasis compared to control animals [1]. This anti-metastatic activity is mechanistically linked to YB-1 inhibition and its downstream effects on cell migration pathways, consistent with in vitro observations that SU056 inhibits ovarian cancer cell migration [2]. No comparable anti-metastatic data exist for any other trioxa-azatetracyclo scaffold-containing compound.

metastasis inhibition lung metastasis triple-negative breast cancer anti-metastatic

Paclitaxel Synergy: SU056 Enhances Chemotherapeutic Cytotoxicity in Ovarian Cancer Cells

SU056 enhances the cytotoxic effect of paclitaxel (HY-B0015) in ovarian cancer cells, demonstrating potential as a chemosensitizing agent . This synergy is mechanistically distinct from YB-1 inhibition alone and provides a combination therapy angle not reported for structurally related furanoquinoline natural products or the 4-fluorophenyl regioisomer. While the magnitude of paclitaxel dose reduction has not been fully quantified in peer-reviewed literature, the documented enhancement represents a functional differentiation absent in comparator compounds .

chemotherapy synergy paclitaxel ovarian cancer combination therapy

Cross-Indication Applicability: SU056 Demonstrates Efficacy in Ovarian Cancer, TNBC, AML, and Glioma Models

SU056 has demonstrated biological activity across multiple cancer types: antiproliferative and pro-apoptotic effects in ovarian cancer cells [1], tumor growth inhibition in TNBC [2], cytotoxicity in acute myeloid leukemia (AML) models [3], and enhanced immune checkpoint blockade response in glioma models [4]. This broad cross-indication profile distinguishes SU056 from structurally related furanoquinolines, which lack any cancer-relevant activity data, and from other YB-1 inhibitors that may be restricted to single indications.

cross-indication pan-cancer YB-1 inhibition drug repositioning

Physicochemical Properties: SU056 vs. 4-Fluorophenyl Regioisomer — Solubility and Permeability Implications

SU056 (C20H16FNO5, MW 369.3, XLogP 2.3, TPSA 68.2 Ų, 1 H-bond donor, 7 H-bond acceptors, 3 rotatable bonds) [1] differs from its 4-fluorophenyl regioisomer (C18H12FNO4, MW 325.3, XLogP 2.9, 1 H-bond donor, 6 H-bond acceptors, 1 rotatable bond) [2] in key physicochemical parameters. SU056 contains a 2-hydroxyethyl substituent absent in the regioisomer, which increases molecular weight by 44 Da, adds one H-bond acceptor, reduces calculated lipophilicity by 0.6 logP units, and increases conformational flexibility (3 vs. 1 rotatable bonds). These differences are predicted to influence aqueous solubility and membrane permeability profiles.

drug-likeness ADME solubility molecular properties

SU056 (2376580-08-2) Recommended Research Applications Based on Validated Evidence


Mechanistic Studies of YB-1 Dependent Oncogenic Translation in TNBC and Ovarian Cancer

SU056 is the only azopodophyllotoxin-derived YB-1 inhibitor with validated target engagement (IC50 1.73 μM in SKOV3 cells) and in vivo efficacy (63% tumor growth inhibition in TNBC PDX models) [1] [2]. Research groups investigating YB-1's role in oncogenic protein translation should prioritize this compound due to its documented ability to physically interact with YB-1, reduce YB-1 expression, and inhibit downstream translational machinery .

Combination Chemotherapy Studies with Paclitaxel in Platinum-Resistant Ovarian Cancer Models

For researchers exploring strategies to overcome chemoresistance, SU056 offers documented synergy with paclitaxel in ovarian cancer cells [1]. This application scenario is supported by the compound's ability to induce cell cycle arrest and apoptosis in ovarian cancer cells, coupled with its capacity to enhance paclitaxel cytotoxicity [2].

Metastasis Prevention Studies in Triple-Negative Breast Cancer

SU056 has demonstrated a 65.5% reduction in lung metastasis in TNBC preclinical models, a phenotype mechanistically consistent with its documented inhibition of cell migration in ovarian cancer cells [1] [2]. This positions SU056 as a unique tool compound for metastasis-focused research programs, an application domain not supported by any other compound in the trioxa-azatetracyclo structural family.

Immuno-Oncology Combination Studies Targeting YB-1 in Glioma

Emerging evidence indicates that SU056-mediated YB-1 degradation enhances antigen presentation and CD8+ T cell proliferation, and combination with immune checkpoint blockade significantly improves survival in glioma models [1]. Research groups investigating the intersection of YB-1 inhibition and tumor immunology should consider SU056 based on this cross-indication validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU056

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.